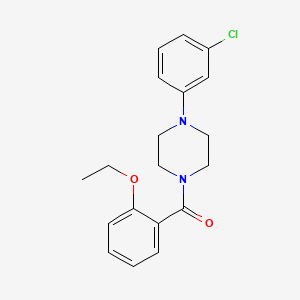

Anticancer agent 211

Vue d'ensemble

Description

Anticancer agent 211 is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Méthodes De Préparation

The synthesis of Anticancer agent 211 typically involves the reaction of 3-chloroaniline with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Boronic Acid Precursor Labeling

²¹¹At replaces the dihydroxyboryl group in 4-borono-L-phenylalanine (BPA) via electrophilic substitution. Two methods dominate:

-

NBS Method : Uses N-bromosuccinimide (NBS) to generate [²¹¹At]astatosuccinimide intermediates, which react with BPA.

-

KI Method : Forms [²¹¹At]AtI or AtI₂⁻ intermediates with potassium iodide, enabling direct substitution on BPA.

| Method | RCY (%) | RCP (%) | Stability (24h) |

|---|---|---|---|

| NBS | 90.8 ± 2.7 | 96.3 ± 2.0 | >95% |

| KI | 98.1 ± 1.9 | 99.3 ± 0.7 | >95% |

The KI method achieves higher radiochemical yield (RCY) and purity (RCP) due to efficient intermediate formation in aqueous media .

Arylboronic Acid Astatination

²¹¹At reacts with arylboronic acids (e.g., BPA) in a single-step electrophilic substitution, bypassing pre-activation. This reaction is pH-dependent, optimal in mildly acidic conditions (pH 4–6) .

Destannylation Reactions

Astatine-211 labels biomolecules via electrophilic destannylation of arylstannane precursors. This method is widely used for antibody conjugation:

textExample: Synthesis of [²¹¹At]MABG (meta-astatobenzylguanidine) 1. React arylstannane precursor with ²¹¹At in the presence of chloramine-T (oxidant). 2. Purify via solid-phase extraction (SPE) to achieve RCP >95%[2][7].

Key limitations include sensitivity to reductants (e.g., chlorinated solvents), which destabilize the At–C bond .

Tunable Ketone Bonding Interactions

Recent studies reveal ²¹¹At forms reversible bonds with ketones, enabling controlled drug release. Subtle structural modifications to ketones (e.g., electron-withdrawing groups) strengthen binding:

| Ketone Derivative | Bond Strength (kCal/mol) | Application Example |

|---|---|---|

| Acetophenone | 12.3 ± 0.5 | Improved tumor retention |

| Trifluoroacetone | 18.7 ± 0.8 | Enhanced in vivo stability |

This tunability allows tailored pharmacokinetics for TAT agents .

Nucleophilic Astatination

²¹¹At exhibits nucleophilic behavior in reactions with thymidine analogues:

textSynthesis of [²¹¹At]AUdR (5-astatodeoxyuridine): 1. React 5-(trimethylstannyl)-2'-deoxyuridine with ²¹¹At in H₂O₂. 2. Purify via HPLC to achieve RCY 85–90% in <20 seconds[8].

This rapid reaction is ideal for time-sensitive clinical applications.

Resin Binding and Purification

²¹¹At interacts with ion-exchange resins during purification. Strength of binding depends on functional groups:

| Resin Type | Functional Group | At-211 Retention (%) |

|---|---|---|

| AG1-X8 (Cl⁻) | Quaternary amine | 98 ± 1 |

| TEVA (NO₃⁻) | Diamyl amide | 85 ± 3 |

These interactions are critical for isolating ²¹¹At from bismuth targets and decay products .

Challenges and Stability Considerations

-

Radiolysis : High-energy α-particles degrade targeting molecules (e.g., antibodies), reducing RCY .

-

Oxidation States : At⁻ (astatide) and At⁺ species require precise redox control to avoid byproducts .

-

In Vivo Stability : At–C bonds in arylastatides hydrolyze in serum, necessitating stabilized linkers (e.g., polyethylene glycol) .

Comparative Analysis of Key Reactions

| Reaction Type | RCY (%) | Time (min) | Clinical Utility |

|---|---|---|---|

| Electrophilic (KI) | 98.1 | 30 | High-purity antibodies |

| Destannylation | 85–90 | 15–20 | Small molecules |

| Ketone Binding | 75–90 | 10 | Tunable drug release |

Emerging Strategies

-

Boron Cage Complexes : Improve stability by encapsulating ²¹¹At in boron-rich molecules (e.g., closo-dodecaborate) .

-

Preconjugation : Attach astatination sites to biomolecules before labeling, reducing radiation damage .

This synthesis of ²¹¹At chemistry underscores its versatility and challenges in developing effective TAT agents. Ongoing innovations in bonding strategies and purification are critical for advancing clinical applications .

Applications De Recherche Scientifique

Targeted Alpha Therapy

-

Glioblastoma Multiforme Treatment

- Study : A clinical trial at Duke University utilized -labeled chimeric monoclonal antibody (mAb) ch81C6 targeting tenascin, an extracellular matrix protein prevalent in high-grade gliomas.

- Results : The trial reported median survival times of 54 weeks for all patients, with specific survival times of 52 weeks for glioblastoma multiforme patients and 116 weeks for those with anaplastic astrocytoma or oligodendroglioma. No dose-limiting toxicities were observed, although some patients experienced grade 2 neurotoxicity .

- Neuroblastoma Treatment

- Thyroid Cancer

Efficacy in Tumor Models

- Glioma Models

- Combination Therapies

Summary of Ongoing Clinical Trials

| Trial Location | Target Cancer | Treatment Type | Status |

|---|---|---|---|

| Duke University Medical Center | Glioblastoma | Completed | |

| Osaka University Hospital | Thyroid Cancer | Ongoing | |

| Fukushima Medical University | Pheochromocytoma | Ongoing | |

| Fred Hutchinson Cancer Center | Various Hematological Malignancies | ^{211}\text{At}-\text{anti CD45},\,^{211}\text{At}-\text{anti CD38} | Ongoing |

Case Studies and Findings

- Case Study: Recurrent Brain Tumors

- Adjuvant Therapy Potential

Mécanisme D'action

The mechanism of action of Anticancer agent 211 involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparaison Avec Des Composés Similaires

Anticancer agent 211 can be compared with other piperazine derivatives, such as:

1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to serotonin receptors.

1-(2-Ethoxybenzoyl)piperazine: Studied for its potential therapeutic applications and chemical reactivity.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancements.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for initial evaluation of Anticancer Agent 211’s efficacy and mechanism of action?

Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT, SRB) using cancer cell lines representing diverse tissue origins (e.g., breast, lung, liver) to assess selectivity. Include non-cancerous cell lines (e.g., HEK293) to evaluate therapeutic index. For mechanistic studies, use flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockage via p21/p53 pathways) and apoptosis (Annexin V/PI staining). Validate findings with Western blotting for apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3) .

| Example In Vitro Parameters |

|---|

| Cell Lines: MCF-7 (breast), A549 (lung), HepG2 (liver) |

| Assay Duration: 24–72 hours |

| Key Endpoints: IC50, selectivity index (IC50 non-cancerous/IC50 cancerous) |

Q. How should researchers design dose-response experiments to minimize confounding variables?

Methodological Answer: Implement graded concentrations spanning 0.1–100 μM to capture full dose-response dynamics. Include vehicle controls (e.g., DMSO) and positive controls (e.g., cisplatin for cytotoxicity, staurosporine for apoptosis). Account for batch-to-batch variability by testing multiple compound preparations. Use normalization to baseline viability (untreated cells) and statistical tools like nonlinear regression for IC50 calculation. Address confounding factors (e.g., serum concentration, cell density) via pilot studies .

Q. What molecular pathways should be prioritized for studying this compound’s mechanism?

Methodological Answer: Focus on pathways commonly dysregulated in cancer:

- Oxidative stress modulation (Nrf2/Keap1, SOD/GPx activity).

- Apoptosis regulation (intrinsic pathway: cytochrome c release; extrinsic pathway: Fas/FasL).

- Angiogenesis inhibition (VEGF, HIF-1α suppression). Use siRNA knockdown or CRISPR-Cas9 to validate target genes (e.g., AKT, mTOR) and confirm pathway involvement via rescue experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data between in vitro and in vivo models?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess bioavailability and tissue distribution. For example, use LC-MS/MS to quantify plasma/tumor concentrations of this compound in xenograft models. If in vitro activity fails to translate in vivo, evaluate metabolic stability (e.g., liver microsome assays) or immune microenvironment interactions (e.g., cytokine profiling in tumor tissue). Cross-validate using orthotopic models to mimic human tumor microenvironments .

| Example PK/PD Metrics |

|---|

| Half-life (t1/2): >6 hours (ideal for sustained efficacy) |

| AUC0–24h: Correlate with tumor growth inhibition |

| Volume of Distribution: Indicates tissue penetration |

Q. What strategies are recommended for investigating this compound’s synergy with existing therapies?

Methodological Answer: Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Pair this compound with DNA-damaging agents (e.g., doxorubicin) or targeted therapies (e.g., PARP inhibitors). Mechanistically, assess DNA repair pathway inhibition (e.g., γH2AX foci formation) or synergistic apoptosis induction (caspase-3/7 activation). Validate in vivo using sequential vs. concurrent dosing regimens .

Q. How should researchers address potential off-target effects in high-throughput screens?

Methodological Answer: Employ chemical proteomics (e.g., affinity purification-mass spectrometry) to identify unintended protein targets. Validate hits using thermal shift assays (TSA) to confirm binding. For kinase inhibitors, use kinome-wide profiling (e.g., KinomeScan). Cross-reference with databases like PubChem to flag known off-target interactions. Prioritize compounds with <10% hit rate in secondary assays .

Q. What computational tools are critical for predicting this compound’s resistance mechanisms?

Methodological Answer: Use molecular dynamics simulations to predict mutations in target proteins (e.g., ATP-binding pocket alterations in kinases). Apply machine learning models trained on resistance-associated gene expression patterns (e.g., ABC transporters, EMT markers). Experimentally, generate resistant cell lines via chronic low-dose exposure and perform whole-exome sequencing to identify acquired mutations .

Q. Data Analysis & Validation

Q. What statistical methods are essential for validating transcriptomic data in mechanism studies?

Methodological Answer: For RNA-seq data, apply DESeq2 or edgeR for differential expression analysis, adjusted for false discovery rate (FDR < 0.05). Use GSEA (Gene Set Enrichment Analysis) to identify enriched pathways. Validate key genes via qRT-PCR (ΔΔCt method) with ≥3 reference genes (e.g., GAPDH, ACTB). Ensure biological replicates (n ≥ 3) and technical triplicates for robustness .

Q. How can researchers ensure reproducibility in preclinical efficacy studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies:

- Randomization : Block randomization by tumor volume.

- Blinding : Assign treatment groups post-randomization.

- Power analysis : Calculate sample size (e.g., 8–10 mice/group) to detect ≥50% tumor growth inhibition (α = 0.05, β = 0.2). Report negative results and publish raw data in repositories like Figshare .

Q. What biomarkers should be prioritized for clinical translation of this compound?

Methodological Answer: Focus on predictive biomarkers (e.g., BRCA1/2 mutations for PARP inhibitor synergy) and pharmacodynamic biomarkers (e.g., plasma caspase-3 cleavage products). Validate in patient-derived organoids (PDOs) or circulating tumor DNA (ctDNA). Use IHC/IF to assess target protein expression in pre-treatment biopsies .

Propriétés

Numéro CAS |

314022-97-4 |

|---|---|

Formule moléculaire |

C19H21ClN2O2 |

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |

InChI |

InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |

Clé InChI |

UTBDVNWZTNDVJV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

SMILES canonique |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.